molecular formula C6H12O4 B8202342 5,6-Dihydroxyhexanoic acid

5,6-Dihydroxyhexanoic acid

Cat. No.: B8202342
M. Wt: 148.16 g/mol
InChI Key: NRKKZRXIFVGKRZ-UHFFFAOYSA-N
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Description

5,6-Dihydroxyhexanoic acid: is an organic compound with the molecular formula C6H12O4 It is a derivative of hexanoic acid, featuring hydroxyl groups at the 5th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxyhexanoic acid typically involves the hydroxylation of hexanoic acid derivatives. One common method is the catalytic oxidation of hexanoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound through metabolic pathways that introduce hydroxyl groups at the 5th and 6th positions of hexanoic acid.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-Dihydroxyhexanoic acid can undergo further oxidation to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form hexanoic acid or its derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium, controlled temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.

    Substitution: Thionyl chloride in anhydrous conditions, reflux.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of hexanoic acid derivatives.

    Substitution: Formation of halogenated hexanoic acid derivatives.

Scientific Research Applications

Chemistry: 5,6-Dihydroxyhexanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and polymers.

Biology: In biological research, this compound is used to study metabolic pathways involving hydroxylation and oxidation. It can also be used as a substrate in enzymatic reactions to investigate enzyme specificity and activity.

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups at the 5th and 6th positions play a crucial role in its binding affinity and reactivity. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity and metabolic pathways.

Comparison with Similar Compounds

    4,5-Dihydroxyhexanoic acid: Similar structure but with hydroxyl groups at the 4th and 5th positions.

    6-Hydroxyhexanoic acid: Contains a single hydroxyl group at the 6th position.

    Hexanoic acid: The parent compound without any hydroxyl groups.

Uniqueness: 5,6-Dihydroxyhexanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for selective interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5,6-dihydroxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-4-5(8)2-1-3-6(9)10/h5,7-8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKKZRXIFVGKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CO)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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